molecular formula C11H15Br B13188317 1-(1-Bromobutan-2-yl)-2-methylbenzene

1-(1-Bromobutan-2-yl)-2-methylbenzene

Cat. No.: B13188317
M. Wt: 227.14 g/mol
InChI Key: YVJGVNXUTWRITP-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-2-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a brominated derivative of butylbenzene, where the bromine atom is attached to the second carbon of the butyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutan-2-yl)-2-methylbenzene typically involves the bromination of 2-methylbutylbenzene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutan-2-yl)-2-methylbenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-2-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Bromobutan-2-yl)benzene
  • 1-(1-Bromobutan-2-yl)-4-methylbenzene

Uniqueness

1-(1-Bromobutan-2-yl)-2-methylbenzene is unique due to the presence of both a bromine atom and a methyl group on the butylbenzene structure. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for various chemical transformations and applications.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-2-methylbenzene

InChI

InChI=1S/C11H15Br/c1-3-10(8-12)11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3

InChI Key

YVJGVNXUTWRITP-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=CC=C1C

Origin of Product

United States

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